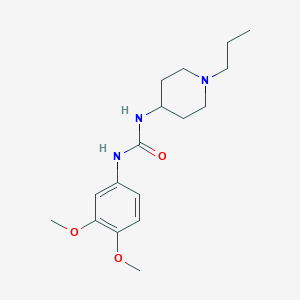
N-(3,4-DIMETHOXYPHENYL)-N'-(1-PROPYL-4-PIPERIDYL)UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-DIMETHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA is a synthetic organic compound It is characterized by the presence of a urea functional group, a dimethoxyphenyl group, and a propylpiperidyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA typically involves the reaction of 3,4-dimethoxyaniline with 1-propyl-4-piperidone to form an intermediate, which is then reacted with an isocyanate to form the final urea compound. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for yield and purity. This may include continuous flow reactors and automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines.
科学的研究の応用
N-(3,4-DIMETHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the development of new materials or as a component in industrial processes.
作用機序
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
N-(3,4-DIMETHOXYPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA: Similar structure with an ethyl group instead of a propyl group.
N-(3,4-DIMETHOXYPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA: Similar structure with a methyl group instead of a propyl group.
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA may have unique properties due to the presence of the propyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-9-20-10-7-13(8-11-20)18-17(21)19-14-5-6-15(22-2)16(12-14)23-3/h5-6,12-13H,4,7-11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTWZLPWCSMUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide](/img/structure/B5872779.png)
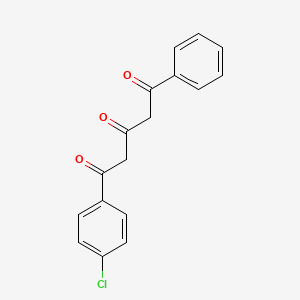
![N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
![N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE](/img/structure/B5872800.png)
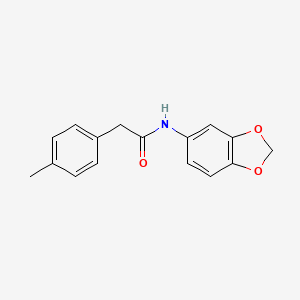
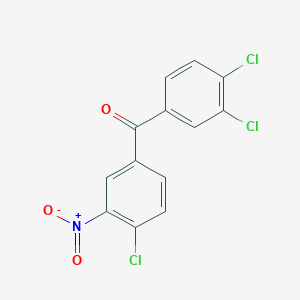
![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5872819.png)
METHANONE](/img/structure/B5872848.png)
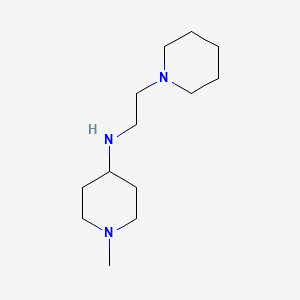
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5872854.png)
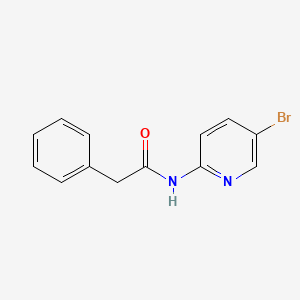
![4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5872870.png)

